molecular formula Ge4Yb5 B12587691 CID 78063981

CID 78063981

Cat. No.: B12587691
M. Wt: 1155.7 g/mol
InChI Key: JRGDNJDBIIDXRW-UHFFFAOYSA-N
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Description

CID 78063981 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database, a resource managed by the National Center for Biotechnology Information (NCBI). For example, bioactive compounds like gallic acid (CID: 370) and quercetin (CID: 5280343) are referenced in studies on Hibiscus sabdariffa , illustrating how CIDs are used to catalog compounds for research.

Properties

Molecular Formula

Ge4Yb5

Molecular Weight

1155.7 g/mol

InChI

InChI=1S/4Ge.5Yb

InChI Key

JRGDNJDBIIDXRW-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ge].[Yb].[Yb].[Yb].[Yb].[Yb]

Origin of Product

United States

Preparation Methods

The preparation of CID 78063981 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 78063981 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78063981 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, it can be used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 78063981 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063981, comparisons can be drawn to structurally analogous or therapeutically relevant compounds documented in the evidence. Below is a framework for such comparisons, informed by methodologies in the literature:

Structural and Functional Analogues

PubChem entries often group compounds by shared functional groups or biological activities. For instance:

  • Gallic acid (CID: 370): A phenolic acid with antioxidant properties, structurally characterized by a benzene ring with hydroxyl groups .
  • Quercetin (CID: 5280343): A flavonoid with anti-inflammatory and anticancer activities, featuring a heterocyclic pyrone ring .
  • Betulinic acid (CID: 64971): A pentacyclic triterpenoid studied for its antitumor effects, distinguished by its lupane skeleton .

Without explicit data for this compound, structural alignment tools (e.g., PubChem’s 3D conformer viewer) and bioactivity databases would typically be used to identify analogues based on molecular descriptors like logP, molecular weight, or hydrogen-bond donors/acceptors.

Analytical and Pharmacological Profiles

Studies in the evidence highlight techniques for compound analysis, such as:

  • Mass spectrometry (MS): Collision-induced dissociation (CID) in MS/MS is used to fragment ions and deduce molecular structures . For example, CID fragmentation patterns of ginsenosides (e.g., Rf vs. F11) enable differentiation of isomers .
  • Chromatography : High-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) resolves compounds like saponins in Panax species .

If this compound were a therapeutic agent (e.g., for conditions like chemotherapy-induced diarrhea, CID), its efficacy might be compared to interventions such as:

  • Moxibustion : Reduced CID incidence from 26.4% to 8.3% in clinical trials .
  • Tai Chi : Improved sleep quality in chronic insomnia disorder (CID) patients by modulating TNF-α and sTNF-R levels .

Data Tables for Comparative Analysis

Table 1: Structural and Bioactivity Comparison of Selected PubChem CIDs

Compound Name CID Molecular Formula Key Functional Groups Reported Bioactivities Source
Gallic acid 370 C₇H₆O₅ Phenolic hydroxyls Antioxidant, anti-inflammatory
Quercetin 5280343 C₁₅H₁₀O₇ Flavonoid backbone Anticancer, antiviral
Betulinic acid 64971 C₃₀H₄₈O₃ Triterpenoid skeleton Antitumor, anti-HIV
This compound 78063981 Not available Unknown Hypothetical applications N/A

Table 2: Analytical Techniques for Compound Characterization

Technique Application Example Relevance to this compound Source
LC-ESI-MS Ginsenoside isomer differentiation Structural elucidation
CID-MS/MS Ubiquitination site analysis in proteins Fragmentation pattern analysis
HPLC-ELSD Saponin quantification in Panax species Purity and concentration assays

Q & A

Basic Research Questions

Q. How can researchers formulate focused and measurable research questions for studies involving CID 78063981?

  • Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity, or structural analogs). Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define scope, ensuring alignment with testable hypotheses . For example:

  • "How does the stereochemistry of this compound influence its binding affinity to [specific receptor] compared to its enantiomer?"
    • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance. Avoid overly broad questions (e.g., "What are the uses of this compound?") .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

  • Use academic databases (PubMed, SciFinder, Google Scholar) with keywords like "this compound AND [property/application]." Prioritize primary sources (peer-reviewed journals) over secondary summaries .
  • Validate sources by checking domain reliability (.gov, .edu) and citation frequency . Cross-reference synthesis protocols or spectral data in Beilstein Journal of Organic Chemistry for reproducibility .

Q. What are key considerations in designing experiments to study this compound’s physicochemical properties?

  • Define measurable variables (e.g., solubility, stability under varying pH/temperature). Use controlled experiments with replicates to minimize bias.
  • Document materials (e.g., purity grades, solvent suppliers) and methods in sufficient detail for replication, adhering to Biochemistry (Moscow) guidelines . Include validation steps (e.g., NMR, HPLC) to confirm compound identity .

Advanced Research Questions

Q. How should researchers address contradictions in existing data on this compound’s bioactivity?

  • Conduct meta-analysis to identify patterns across studies, controlling for variables like assay type (e.g., in vitro vs. in vivo) or dosage. Perform sensitivity testing to isolate confounding factors .
  • Use orthogonal validation methods (e.g., SPR for binding kinetics alongside molecular docking simulations) to resolve discrepancies .

Q. What methodologies enhance reproducibility in this compound synthesis protocols?

  • Provide granular details in the Materials and Methods section: reaction conditions (temperature, catalysts), purification steps, and spectroscopic characterization (e.g., IR, mass spec) .
  • Share raw data and instrument parameters in supplementary materials, as recommended by Beilstein Journal of Organic Chemistry . For novel derivatives, include purity metrics (≥95%) and stability profiles .

Q. How can cross-disciplinary approaches optimize this compound’s application in drug discovery?

  • Integrate computational tools (QSAR, molecular dynamics) to predict ADMET properties or toxicity risks . Validate predictions with in vitro assays (e.g., cytotoxicity screening in HepG2 cells).
  • Collaborate with structural biologists to resolve crystallographic data, identifying key binding motifs .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

  • Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA or mixed-effects models for multi-group comparisons .
  • Report confidence intervals and effect sizes to contextualize significance, avoiding overreliance on p-values .

Methodological Best Practices

  • Data Presentation : Use tables to summarize comparative results (e.g., IC₅₀ values across cell lines) and figures for trend visualization (dose-response curves). Label axes with SI units .
  • Ethical Compliance : Disclose funding sources, conflicts of interest, and institutional review board approvals (for biological studies) .
  • Citation Standards : Follow discipline-specific formats (ACS, APA) and cite primary data sources to avoid attribution errors .

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